molecular formula C9H12FNO B12964789 1-(3-Fluorophenyl)-2-methoxyethanamine

1-(3-Fluorophenyl)-2-methoxyethanamine

Cat. No.: B12964789
M. Wt: 169.20 g/mol
InChI Key: PGVFGZWCJFESMU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methoxyethanamine is a fluorinated phenethylamine derivative characterized by a fluorine atom at the 3-position of the phenyl ring and a methoxy group on the ethanamine side chain. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol. The compound is synthesized via reductive amination of 3-fluorobenzaldehyde with methoxyethanamine in the presence of sodium cyanoborohydride .

The fluorine atom enhances electronic effects (e.g., electron-withdrawing nature) and lipophilicity, improving metabolic stability and receptor binding compared to non-fluorinated analogs. The methoxy group contributes to solubility and hydrogen-bonding interactions, making this compound valuable in pharmaceutical research, particularly in studies targeting neurotransmitter receptors (e.g., serotonin, dopamine) .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12FNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3

InChI Key

PGVFGZWCJFESMU-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-methoxyethanamine typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-Fluorophenyl)-2-nitroethane. The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

1-(3-Fluorophenyl)-2-methoxyethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-methoxyethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can influence various physiological and psychological processes, making the compound of interest in neuropharmacological research.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substituting fluorine with other halogens (Cl, Br, I) alters steric, electronic, and pharmacokinetic properties:

Compound Name Halogen Key Properties Biological Activity Reference
1-(3-Chlorophenyl)-2-methoxyethanamine Cl Lower lipophilicity; increased metabolic degradation Moderate receptor affinity
1-(3-Bromophenyl)-2-methoxyethanamine Br Higher molecular weight; potential toxicity Limited solubility; weak CNS activity
1-(3-Iodophenyl)-2-methoxyethanamine I Significant steric bulk; radiopharmaceutical applications Used in imaging probes

Key Insight : Fluorine’s small atomic radius and high electronegativity optimize binding affinity and metabolic stability, making 1-(3-Fluorophenyl)-2-methoxyethanamine superior for CNS-targeted drug design.

Positional Isomers

The position of fluorine and methoxy groups on the phenyl ring drastically impacts activity:

Compound Name Substituent Positions Similarity Index Biological Activity Reference
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-F, 3-OCH₃ 0.95 Enhanced solubility; neuropharmacological effects
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-F, 3-OCH₃ 0.91 Reduced receptor selectivity
1-(3-Fluoro-4-methoxyphenyl)ethanamine 3-F, 4-OCH₃ 0.84 Improved enzyme inhibition (IC₅₀: ~1 µM)

Key Insight : The 3-fluoro, 2-methoxy configuration in this compound balances electronic effects and steric hindrance, enabling optimal receptor interactions.

Stereochemical Variants

Chirality influences binding and activity:

Compound Name Stereochemistry Key Feature Biological Activity Reference
(R)-1-(3-Fluorophenyl)-2-methoxyethanamine R-configuration Higher metabolic stability Agonist at 5-HT₂A receptors
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine S-configuration Faster clearance Partial dopamine reuptake inhibition

Key Insight : The R-enantiomer is often preferred for CNS applications due to prolonged half-life and receptor selectivity.

Alkyl Chain Modifications

Varying the ethanamine chain length or substituents affects potency and pharmacokinetics:

Compound Name Side Chain Key Difference Biological Activity Reference
1-(3-Fluorophenyl)-2-methoxypropanamine Propyl chain Increased lipophilicity Higher cytotoxicity
1-(3-Fluorophenyl)-2-methoxybutanamine Butyl chain Reduced blood-brain barrier penetration Peripheral analgesic effects

Key Insight : The ethanamine chain in this compound provides optimal balance between CNS penetration and solubility.

Methoxy Group Position

Methoxy group relocation alters electronic and steric interactions:

Compound Name Methoxy Position Key Property Receptor Affinity (Ki) Reference
1-(3-Fluoro-2-methoxyphenyl)ethanamine 2-OCH₃ Enhanced H-bonding 5-HT₁A: 12 nM
1-(3-Fluoro-4-methoxyphenyl)ethanamine 4-OCH₃ Reduced steric hindrance 5-HT₂A: 8 nM

Key Insight : The 2-methoxy position in this compound maximizes hydrogen bonding with receptor residues, enhancing affinity.

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